molecular formula C9H12O B14566557 2-Cyclohexen-1-one, 3-(1-methylethenyl)- CAS No. 61765-62-6

2-Cyclohexen-1-one, 3-(1-methylethenyl)-

Cat. No.: B14566557
CAS No.: 61765-62-6
M. Wt: 136.19 g/mol
InChI Key: UUNUZZWFOWJGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

61765-62-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h6H,1,3-5H2,2H3

InChI Key

UUNUZZWFOWJGBV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=O)CCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(1-methylethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, particularly at the α-position.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products can include various carboxylic acids and ketones.

    Reduction: Alcohols and hydrocarbons are typical products.

    Substitution: The major products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(1-methylethenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon atom. This interaction can lead to the formation of various adducts and intermediates, which can further undergo different chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclohexenone Derivatives

Table 1: Structural and Molecular Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
2-Cyclohexen-1-one, 3-(1-methylethenyl)- 61765-62-6 C₉H₁₂O 136.19 3-(isopropenyl) α,β-unsaturated ketone
Isopiperitenone (3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-one) 529-01-1 C₁₀H₁₄O 150.22 3-methyl, 6-(isopropenyl) Bicyclic terpene derivative
(R)-Carvone (2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one) 6485-40-1 C₁₀H₁₄O 150.22 2-methyl, 5-(isopropenyl) Minty aroma; used in flavoring
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- 56671-85-3 C₈H₁₁OI 250.08 3-iodo, 5,5-dimethyl Halogenated derivative

Key Differences and Implications

Substituent Position Effects :
  • 3-(1-Methylethenyl)- vs. This positional difference also alters conjugation in the enone system, affecting UV absorption and reactivity . Example: Carvone’s substituents at positions 2 and 5 enhance its stability in essential oils, contributing to its widespread use in fragrances .
Functional Group Variations :
  • Halogenation: The iodo-substituted derivative (CAS 56671-85-3) exhibits higher molecular weight (250.08 g/mol) and polarizability, making it suitable for Suzuki coupling reactions, unlike the non-halogenated target compound .
  • Methyl vs. Isopropenyl: Isopiperitenone (CAS 529-01-1) combines a methyl and isopropenyl group, increasing hydrophobicity (logP ~2.5) compared to the target compound (logP ~1.8), as inferred from similar structures in .

Physicochemical Properties

Table 3: Predicted Physical Properties
Property 3-(1-Methylethenyl)-2-cyclohexen-1-one (R)-Carvone Isopiperitenone
Boiling Point (°C) ~235–240 (estimated) 231 230–235
Density (g/cm³) ~0.95–1.0 0.96 0.93
LogP (Octanol-Water) ~1.8 2.5 2.7
Topological Polar Surface Area (Ų) 17.1 17.1 17.1
  • Volatility : The target compound’s lower molecular weight (136.19 vs. 150.22 for carvone) suggests higher volatility, making it less persistent in environmental applications .
  • Solubility: Similar polar surface areas (17.1 Ų) indicate comparable solubility in polar solvents like ethanol, but carvone’s higher logP enhances lipid solubility, favoring use in perfumery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.